Methyl N,N-dibenzylcarbamate
Overview
Description
Methyl N,N-dibenzylcarbamate is a chemical compound with the molecular formula C16H17NO2 .
Synthesis Analysis
The synthesis of Methyl N,N-dibenzylcarbamate and similar compounds often involves the use of mixed oxides as efficient and stable heterogeneous catalysts . Another method involves the reductive methoxycarbonylation of aromatic nitro compounds with dimethyl carbonate .Molecular Structure Analysis
The molecular structure of Methyl N,N-dibenzylcarbamate can be analyzed using various techniques such as X-ray diffraction, scanning electron microscopy, transmission electron microscopy, and X-ray photoelectron spectroscopy .Chemical Reactions Analysis
Methyl N,N-dibenzylcarbamate can undergo various chemical reactions. For instance, it can be involved in the synthesis of carbamates and N-methyl carbamates from dimethyl carbonate and nitroarenes . It can also be analyzed using high-performance liquid chromatography (HPLC) methods .Physical And Chemical Properties Analysis
Methyl N,N-dibenzylcarbamate has a molecular weight of 255.31 g/mol . Other physical and chemical properties such as density, melting point, and boiling point can be obtained from resources like Chemsrc .Scientific Research Applications
- Mechanochemistry, which involves performing reactions without solvents, has gained attention for its environmental benefits. Methyl N,N-dibenzylcarbamate has been synthesized using mechanochemical methods, reducing waste and energy consumption . Researchers explore its broader applications in sustainable chemistry.
Green Chemistry and Mechanochemistry
Safety and Hazards
Future Directions
The future directions of research on Methyl N,N-dibenzylcarbamate and similar compounds could involve exploring their potential applications in various fields such as medicine, agriculture, and industry . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action .
Mechanism of Action
Target of Action
Methyl N,N-dibenzylcarbamate is a complex organic compound The primary targets of this compound and their roles are not well-documented in the literature
Mode of Action
Carbamates, a class of compounds to which methyl n,n-dibenzylcarbamate belongs, are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions. This suggests that Methyl N,N-dibenzylcarbamate might interact with its targets by forming protective bonds, thereby altering the chemical properties of the targets.
Biochemical Pathways
For instance, some carbamates are known to inhibit the enzyme acetylcholinesterase, affecting the nervous system
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy
Result of Action
The effects of a compound at the molecular and cellular level can provide insights into its mechanism of action and potential therapeutic applications
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Methyl N,N-dibenzylcarbamate.
properties
IUPAC Name |
methyl N,N-dibenzylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)17(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTVBWJXLLPNGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394510 | |
Record name | methyl dibenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N,N-dibenzylcarbamate | |
CAS RN |
102276-52-8 | |
Record name | methyl dibenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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